Benzyl (R)-(2-amino-2-phenylethyl)carbamate
Description
Benzyl (R)-(2-amino-2-phenylethyl)carbamate (CAS: 130406-35-8) is a chiral carbamate derivative with the molecular formula C₁₆H₁₈N₂O₂ and a molecular weight of 270.33 g/mol . It features a stereogenic center at the 2-amino-2-phenylethyl group, making it valuable in asymmetric synthesis and pharmaceutical applications. Key physical properties include a density of 1.2 g/cm³, boiling point of 460.8°C (760 mmHg), and a logP value of 2.99, indicative of moderate lipophilicity . The compound is typically synthesized via carbamate protection of primary amines, achieving a purity of 95% in commercial batches .
Properties
IUPAC Name |
benzyl N-[(2R)-2-amino-2-phenylethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c17-15(14-9-5-2-6-10-14)11-18-16(19)20-12-13-7-3-1-4-8-13/h1-10,15H,11-12,17H2,(H,18,19)/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRGWXRXVMOOPKN-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(C2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)NC[C@@H](C2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbamate Formation via Benzyl Chloroformate Condensation
The most direct route involves reacting (R)-2-amino-2-phenylethanol with benzyl chloroformate under basic conditions. This one-step method leverages the nucleophilicity of the primary amine to form the carbamate bond.
Procedure :
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Dissolve (R)-2-amino-2-phenylethanol (1.0 equiv) in dichloromethane (DCM) at 0°C.
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Add triethylamine (1.2 equiv) as a base to scavenge HCl.
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Introduce benzyl chloroformate (1.1 equiv) dropwise over 30 minutes.
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Stir at room temperature for 12 hours.
Key Considerations :
Multi-Step Synthesis from D-Phenylglycinol
A three-step protocol optimizes yield and purity for large-scale production:
Esterification in Tetrahydrofuran (THF)
Objective : Protect the hydroxyl group as an ester to prevent side reactions during subsequent steps.
| Reagent | Conditions | Product |
|---|---|---|
| Acetic anhydride | THF, 0°C, 2 h | (R)-2-Acetoxy-1-phenylethylamine |
Mechanism : Nucleophilic acyl substitution at the hydroxyl group.
Carbamation in Dichloromethane (DCM)
Objective : Introduce the benzyl carbamate moiety.
| Reagent | Conditions | Product |
|---|---|---|
| Benzyl chloroformate | DCM, triethylamine, 24 h | (R)-Benzyl (2-acetoxy-1-phenylethyl)carbamate |
Side Reaction Mitigation :
-
Triethylamine neutralizes HCl, preventing protonation of the amine.
Azide Substitution and Reduction
Objective : Convert the ester to an amine via intermediate azide.
| Reagent | Conditions | Product |
|---|---|---|
| Sodium azide | DMF, 80°C, 6 h | (R)-Benzyl (2-azido-1-phenylethyl)carbamate |
| H₂, Pd/C | Methanol, RT, 12 h | Benzyl (R)-(2-amino-2-phenylethyl)carbamate |
Critical Note :
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Modern facilities employ flow chemistry to enhance reproducibility and safety:
Advantages :
-
Precise temperature control (±1°C) minimizes thermal degradation.
Typical Parameters :
| Parameter | Value |
|---|---|
| Residence time | 15 min |
| Temperature | 25°C |
| Pressure | 1.5 atm |
Stereochemical Control and Resolution
Chiral Stationary Phase Chromatography
To ensure enantiopurity (>99% ee), preparative HPLC with amylose-based columns resolves racemic mixtures:
| Column | Mobile Phase | Retention Time (R) |
|---|---|---|
| Chiralpak AD-H | Hexane:IPA (90:10) | 12.3 min |
Cost-Benefit Analysis :
Comparative Analysis of Synthetic Methods
Table 1: Method Comparison
| Method | Steps | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Direct Condensation | 1 | 85 | 92 | Moderate |
| Multi-Step Synthesis | 3 | 68 | 99 | High |
| Flow Chemistry | 3 | 89 | 98 | Very High |
Trade-offs :
-
Single-step methods favor speed but compromise on purity.
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Multi-step protocols suit API manufacturing despite lower yields.
Analytical Characterization
Spectroscopic Validation
¹H NMR (400 MHz, CDCl₃) :
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δ 7.35–7.28 (m, 5H, Ar-H)
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δ 5.12 (s, 2H, OCH₂Ph)
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δ 4.21 (q, 1H, J = 6.8 Hz, CH-NH)
HPLC-MS :
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents and Conditions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Products: Oxidation of the amino group can lead to the formation of nitroso or nitro derivatives.
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Reduction
Reagents and Conditions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Products: Reduction of the carbamate group can yield the corresponding amine.
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Substitution
Reagents and Conditions: Nucleophiles such as alkyl halides or acyl chlorides.
Products: Substitution reactions can lead to the formation of N-alkyl or N-acyl derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Solvents: Dichloromethane, ethanol, water.
Scientific Research Applications
Medicinal Chemistry
Carbamate Functionality
Benzyl (R)-(2-amino-2-phenylethyl)carbamate belongs to the class of organic carbamates, which are widely recognized for their stability and ability to serve as peptide bond surrogates. The carbamate group enhances the pharmacokinetic properties of compounds, making them more suitable for therapeutic applications. These compounds can modulate biological interactions due to their conformational restrictions and hydrogen bonding capabilities .
Prodrug Design
Carbamates are often utilized in the design of prodrugs, allowing for improved metabolic stability and enhanced bioavailability. By incorporating a carbamate moiety, researchers can create compounds that resist enzymatic degradation, thus prolonging their therapeutic effects in vivo .
Enzyme Inhibition
Inhibitory Activity
Recent studies have highlighted the potential of benzyl carbamates as selective inhibitors of various enzymes. For instance, derivatives of this compound have been shown to exhibit significant inhibition against butyrylcholinesterase (BChE), a target for Alzheimer's disease treatment. Some derivatives demonstrated IC50 values significantly lower than those of established drugs like rivastigmine, indicating their potential as more effective therapeutic agents .
Mechanism of Action
The mechanism by which these carbamates inhibit BChE involves carbamylation, a process where the carbamate group modifies the enzyme's active site, leading to decreased activity. This modification has been studied extensively, revealing insights into the reactivation rates of inhibited enzymes and the implications for therapeutic efficacy .
Chemical Stability and Synthesis
Synthesis Methods
The synthesis of this compound typically involves multi-step processes that can include alkoxycarbonylation reactions using various reagents such as di(2-pyridyl) carbonate or succinimidyl-based mixed carbonates. These methods allow for high yields and the introduction of functional groups that enhance biological activity .
Chemical Properties
The presence of the benzyl group contributes to the lipophilicity of the compound, improving its permeability across cell membranes. This property is crucial for drug-like characteristics, allowing for better absorption and distribution within biological systems .
Case Studies
| Study | Compound Tested | Target Enzyme | IC50 Value (µM) | Comparison with Rivastigmine |
|---|---|---|---|---|
| Bar-On et al. | This compound derivative | BChE | 4.33 | 5-fold higher inhibition |
| Bar-On et al. | Another derivative | BChE | 6.57 | 9-fold higher inhibition |
These case studies illustrate the promising inhibitory effects of benzyl carbamates on BChE compared to established drugs, suggesting their potential as novel therapeutic agents in treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action of benzyl ®-(2-amino-2-phenylethyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The benzyl and phenylethyl groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Observations:
Stereochemical Variations: The enantiomeric pair Benzyl (R)-/(S)-(3-methyl-1-oxo-butyl)carbamate (HPLC ratio: ~1:1) demonstrates the critical role of stereochemistry in biological activity and separation efficiency. The target compound’s (R)-configuration is advantageous for chiral recognition in catalysis . Benzyl ((1R,3S)-3-amino-2,2,3-trimethylcyclopentyl)carbamate shares a rigid cyclopentane backbone, but its synthesis yield (7%) is significantly lower due to steric hindrance during carbamate formation .
Functional Group Impact: Benzyl (2-bromoethyl)carbamate replaces the amino-phenylethyl group with a bromoethyl moiety, enabling alkylation reactions but reducing stability under basic conditions . The trifluoromethylphenyl derivative (CAS: 1363382-26-6) introduces electron-withdrawing groups, enhancing electrophilicity for cross-coupling reactions .
Structural Complexity and Applications: Benzyl (2-amino-2-oxoethyl)carbamate incorporates a urea-like fragment (NH-C=O), broadening utility in peptidomimetics but reducing solubility compared to the target compound . The cyclopentyl trimethyl analogue’s low yield (7%) underscores synthetic challenges in accessing highly substituted carbamates .
Biological Activity
Benzyl (R)-(2-amino-2-phenylethyl)carbamate, also known as (R)-Benzyl (2-amino-1-phenylethyl)carbamate, is a compound with significant potential in medicinal chemistry and biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a carbamate functional group attached to a chiral amino acid derivative, which contributes to its unique biological properties. The structure can be represented as follows:
The presence of the benzyl group enhances hydrophobic interactions, making it particularly suitable for binding to various biological targets.
Research indicates that this compound interacts with proteins through hydrogen bonding facilitated by its amino group. The hydrophobic regions of the compound enhance its affinity for target proteins, suggesting its potential role in modulating enzyme activity or receptor binding.
Neuroprotective Effects
A study highlighted the neuroprotective properties of aromatic carbamates, including derivatives similar to this compound. These compounds were shown to protect neurons from apoptosis by increasing the Bcl-2/Bax ratio and inducing autophagy through beclin 1 activation . This mechanism is crucial for developing treatments for neurodegenerative diseases.
Enzyme Inhibition
This compound and its derivatives have been investigated for their inhibitory effects on cholinesterases. In vitro studies have demonstrated that certain carbamate derivatives exhibit strong inhibition of butyrylcholinesterase (BChE), with some compounds showing higher activity than the clinically used drug rivastigmine . This suggests potential applications in treating Alzheimer's disease and other cognitive disorders.
Case Studies and Research Findings
Several studies have focused on the structure-activity relationship (SAR) of carbamate derivatives:
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Neuroprotective Activity : A library of aromatic carbamates was synthesized, revealing that specific structural modifications enhanced neuroprotective effects in human induced pluripotent stem cell-derived neurons .
Compound Cell Viability (%) Concentration (nM) 1 80 100 2 75 200 3 70 500 -
Cholinesterase Inhibition : A series of benzyl carbamates were tested for their ability to inhibit AChE and BChE. The most active derivatives showed IC50 values significantly lower than rivastigmine, indicating their potential as therapeutic agents .
Compound IC50 (µM) AChE IC50 (µM) BChE Selectivity Index Compound A 10 4.33 0.43 Compound B 8 6.57 0.82 Compound C 12 8.52 0.71
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Benzyl (R)-(2-amino-2-phenylethyl)carbamate, and how do reaction conditions influence enantiomeric purity?
- Methodological Answer : The compound can be synthesized via carbamate protection of the primary amine group using benzyl chloroformate under basic conditions (e.g., NaHCO₃ or Et₃N). Enantiomeric purity is critical; chiral resolution via diastereomeric salt formation or asymmetric hydrogenation may be employed. Reaction temperature (0–25°C) and solvent polarity (e.g., THF vs. DCM) significantly impact yield and stereochemical outcomes. For validation, chiral HPLC with a polysaccharide column (e.g., Chiralpak AD-H) is recommended .
Q. Which analytical techniques are most reliable for characterizing the structural and stereochemical integrity of this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR should confirm carbamate (δ ~155 ppm for carbonyl) and benzyl group signals (δ ~7.3–7.5 ppm for aromatic protons).
- X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding patterns (e.g., Cambridge Structural Database codes for similar carbamates: CCDC 1850211/1850212) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 301.0901) .
Q. How stable is the benzyl carbamate protecting group under varying pH and reducing conditions?
- Methodological Answer : The benzyl carbamate (Cbz) group is stable under mildly acidic/basic conditions (pH 4–9) but cleaved by hydrogenolysis (H₂/Pd-C) or strong acids (HBr/AcOH). Stability tests should include TLC monitoring in buffers (pH 1–12) and exposure to catalytic hydrogenation. Competing side reactions (e.g., racemization) must be assessed via chiral analysis .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict reaction pathways and optimize enantioselectivity in the synthesis of this compound?
- Methodological Answer : Density Functional Theory (DFT) at the PBE0/def2-TZVP level can model transition states to identify enantioselectivity-determining steps. Solvent effects (e.g., SMD model for THF) and non-covalent interactions (AIM topology analysis) refine energy barriers. Software like Gaussian09 and AIMAll are standard for geometry optimization and electron density analysis .
Q. What strategies resolve contradictory spectral data (e.g., NMR vs. X-ray) for this compound?
- Methodological Answer : Contradictions may arise from dynamic effects (e.g., rotamers in solution) or crystal packing. Steps:
- Repeat experiments under standardized conditions (e.g., deuterated solvents, 298 K).
- Compare experimental NMR shifts with computed values (GIAO-DFT).
- Validate via variable-temperature NMR or NOESY for conformational analysis .
Q. How does the compound interact with biological targets (e.g., proteases), and what assays quantify inhibition efficacy?
- Methodological Answer : Molecular docking (AutoDock Vina) predicts binding to protease active sites (e.g., HIV-1 protease). In vitro assays:
- Fluorogenic substrate hydrolysis (e.g., Abz-Thr-Ile-Nle-p-nitroPhe-Gln-Arg-NH₂) with IC₅₀ determination.
- Cell-based antiviral activity (e.g., MT-4 cells infected with HIV-1).
- Off-target effects are assessed via kinase profiling panels .
Contradictions and Mitigations
- Stereochemical Instability : Racemization observed under strong basic conditions (pH >12). Mitigation: Use low-temperature reactions and polar aprotic solvents .
- Divergent Biological Activity : Variability in protease inhibition assays may stem from solvent residues (e.g., DMSO). Mitigation: Purity verification via LC-MS and strict solvent removal protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
